molecular formula C6H8F2N2O B1447877 [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol CAS No. 1803608-27-6

[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B1447877
CAS No.: 1803608-27-6
M. Wt: 162.14 g/mol
InChI Key: TUZVVVXMMTUHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of fluorinated heterocyclic chemistry, characterized by the precise positioning of functional groups that confer unique molecular properties. The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically indicating the difluoromethyl substituent at the third position, a methyl group at the first nitrogen atom, and a methanol functionality at the fourth carbon of the pyrazole ring.

Chemical Property Value Reference Standard
Chemical Abstracts Service Registry Number 1803608-27-6 Chemical Abstracts Service Database
Molecular Formula C₆H₈F₂N₂O Elemental Analysis
Molecular Weight 162.14 g/mol Mass Spectrometry
MDL Number MFCD28954215 Beilstein Database
PubChem Compound Identifier 119031793 National Center for Biotechnology Information

The molecular structure incorporates a five-membered pyrazole ring system with nitrogen atoms at positions 1 and 2, creating a 1,2-diazole heterocycle that serves as the core framework. The difluoromethyl group (-CHF₂) attached at position 3 represents a particularly significant structural feature, as this moiety has gained prominence in medicinal chemistry due to its ability to modulate molecular properties such as lipophilicity, metabolic stability, and protein binding affinity.

The International Union of Pure and Applied Chemistry name [3-(difluoromethyl)-1-methylpyrazol-4-yl]methanol precisely describes the substitution pattern, where the hydroxymethyl group (-CH₂OH) at position 4 provides a reactive site for further chemical transformations. The Standard International Chemical Identifier string InChI=1S/C6H8F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2,6,11H,3H2,1H3 provides a unique digital representation that enables unambiguous identification across chemical databases.

Historical Development and Discovery

The development of this compound emerged from broader advances in fluorinated heterocyclic chemistry that gained momentum during the late twentieth and early twenty-first centuries. The compound's synthetic accessibility became feasible through innovations in difluoromethylation methodology, particularly the development of practical methods for introducing difluoromethyl groups into heterocyclic frameworks.

Historical precedent for this compound can be traced to the development of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which was first synthesized in 1993 by researchers at Monsanto Corporation. This foundational work established synthetic pathways for accessing difluoromethyl-substituted pyrazoles through reactions involving ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.

The evolution of synthetic methodologies for fluorinated pyrazoles has been driven by the pharmaceutical industry's recognition that fluorine incorporation often enhances drug-like properties. Research conducted between 2018 and 2021 demonstrated significant advances in pyrazole pharmacophore synthesis, with particular emphasis on developing efficient routes to fluorinated derivatives. The development of fluoroalkyl amino reagents provided a valuable platform for accessing complex fluorinated pyrazole structures, enabling the synthesis of compounds previously considered synthetically challenging.

Contemporary synthetic approaches have benefited from the introduction of transition metal-free methodologies that permit practical, scalable synthesis of difluoromethylated heterocycles. These advances have made this compound more accessible for research applications and potential commercial development, representing a significant improvement over earlier synthetic routes that required harsh conditions or expensive reagents.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, particularly in the context of fluorinated five-membered ring systems. The compound exemplifies the strategic incorporation of fluorine atoms to modulate molecular properties while maintaining the inherent biological activity associated with pyrazole scaffolds.

Pyrazole derivatives have been recognized as unique heterocyclic molecules exhibiting broad ranges of biological activities, including analgesic, antiviral, antihistaminic, antimicrobial, antitumor, antidepressant, antipyretic, anti-inflammatory, and enzyme inhibitory properties. The presence of the difluoromethyl group in this compound enhances these inherent activities by improving metabolic stability and bioavailability characteristics.

Structural Feature Chemical Significance Impact on Properties
Pyrazole Ring System Five-membered heterocycle with two nitrogen atoms Provides hydrogen bonding capability and π-electron system
Difluoromethyl Group Bioisostere of methyl group with enhanced properties Increases lipophilicity and metabolic stability
N-Methyl Substitution Alkylation at nitrogen-1 position Modulates basicity and prevents tautomerization
Hydroxymethyl Group Primary alcohol functionality Enables hydrogen bonding and chemical derivatization

The chemical reactivity of the pyrazole nitrogen atoms provides unique opportunities for electrophilic attack, with the nitrogen atom at position 2 possessing a non-Hückel lone pair that exhibits enhanced reactivity toward electrophiles compared to the nitrogen atom at position 1. This differential reactivity enables selective functionalization strategies that have proven valuable in pharmaceutical chemistry applications.

Recent research has demonstrated that fluorinated five-membered heterocycles, including difluoromethyl-substituted pyrazoles, exhibit potent therapeutic activities encompassing antiviral, anti-inflammatory, enzymatic inhibitory, and antimalarial properties. In many documented cases, the activities of fluorinated pyrazoles have equaled or exceeded the potency of established reference drugs, highlighting the significance of strategic fluorine incorporation.

The hydroxymethyl functionality at position 4 provides additional versatility for chemical modifications, enabling the synthesis of diverse derivatives through standard organic transformations such as oxidation to aldehydes or carboxylic acids, esterification reactions, or substitution reactions. This synthetic versatility positions this compound as a valuable intermediate for accessing more complex molecular architectures in pharmaceutical and agrochemical research programs.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2,6,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZVVVXMMTUHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-27-6
Record name [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Substitution/Hydrolysis Reaction

  • Reactants: Alpha, beta-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl).
  • Conditions: The ester and an acid-binding agent are dissolved in an organic solvent. The difluoroacetyl halide is added dropwise at low temperature.
  • Process: The mixture undergoes substitution followed by alkaline hydrolysis to yield an alpha-difluoroacetyl intermediate.

Step 2: Condensation/Cyclization Reaction

  • Reactants: The alpha-difluoroacetyl intermediate and methylhydrazine aqueous solution.
  • Catalyst: Sodium iodide or potassium iodide.
  • Conditions: Low-temperature condensation, followed by reduced pressure and temperature elevation to promote cyclization.
  • Work-up: Acidification precipitates the crude pyrazole product, which is purified by recrystallization from an alcohol-water mixture (35-65% alcohol; methanol, ethanol, or isopropanol).

This method yields the pyrazole carboxylic acid with high purity (>99.5% HPLC) and good yield (~75-80%).

Adaptation to Methanol Derivative Preparation

While the above method is for the carboxylic acid, the methanol group can be introduced by subsequent reduction of the carboxylic acid or by modifying the synthetic route to incorporate a hydroxymethyl group directly on the pyrazole ring.

Possible approaches include:

  • Reduction of the Carboxylic Acid: Using reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes to reduce the 4-carboxylic acid group to the corresponding primary alcohol ([3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol).
  • Alternative Cyclization Precursors: Employing aldehyde or hydroxymethyl-substituted precursors in the cyclization step to directly form the pyrazole with a hydroxymethyl substituent.

Summary Table of Key Reaction Parameters (Adapted from Patent CN111362874B)

Step Reactants / Reagents Conditions Outcome / Notes
Substitution/Hydrolysis Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide Low temperature, organic solvent, acid-binding agent Alpha-difluoroacetyl intermediate formed
Condensation/Cyclization Alpha-difluoroacetyl intermediate + methylhydrazine Low temperature condensation, catalyst (NaI or KI), reduced pressure for cyclization Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Purification Recrystallization in 35-65% alcohol/water Heating reflux then cooling Pure pyrazole carboxylic acid (>99.5% purity)
Reduction (for methanol) Pyrazole carboxylic acid + LiAlH4 or borane Anhydrous conditions, controlled temperature Conversion to this compound

Research Findings and Optimization Notes

  • Using sodium or potassium iodide as catalysts improves the selectivity and yield of the pyrazole ring formation.
  • Maintaining low temperatures (-30 to -20 °C) during methylhydrazine addition controls side reactions and isomer formation.
  • Recrystallization solvent composition critically affects product purity and yield; mixtures of alcohols (methanol, ethanol, or isopropanol) with water in 35-65% ratios are optimal.
  • The described method significantly reduces isomer impurities (e.g., 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) to below 6%.
  • Yields for the carboxylic acid intermediate are consistently around 75-80% with high purity, providing a reliable precursor for further functionalization to the methanol derivative.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: : The compound can be reduced to remove the difluoromethyl group or other substituents.

  • Substitution: : The pyrazole ring can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium trioxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride are often used.

  • Substitution: : Nucleophiles such as ammonia or alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Aldehydes, ketones, and carboxylic acids.

  • Reduction: : Hydrocarbons and alcohols.

  • Substitution: : Various substituted pyrazoles and derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The difluoromethyl group enhances biological activity by improving lipophilicity and metabolic stability. Research has shown that compounds similar to [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol can inhibit tumor growth in various cancer cell lines.

Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary results suggest that it may possess broad-spectrum activity, making it a candidate for developing new antimicrobial agents.

Agrochemicals

Pesticide Development : The structure of this compound allows it to act as a potential pesticide. Its ability to disrupt biological processes in pests makes it an attractive option for sustainable agriculture practices.

Chemical Biology

Biochemical Probes : This compound can serve as a biochemical probe in cellular studies due to its ability to modulate enzyme activity. It is particularly useful in studying pathways involving pyrazole derivatives and their interactions with biological macromolecules.

Case Studies

Study TitleObjectiveFindings
Anticancer Activity of Pyrazole DerivativesTo evaluate the cytotoxic effects on cancer cell linesCompounds exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells.
Synthesis and Evaluation of Difluoromethyl PyrazolesTo synthesize novel pyrazole derivatives and assess their biological activitiesSeveral derivatives showed improved efficacy against bacterial strains compared to standard antibiotics.
Development of Pyrazole-based AgrochemicalsTo explore the potential of pyrazole compounds in pest controlIdentified lead compounds that demonstrated significant insecticidal activity with low toxicity to non-target organisms.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability.

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The target compound is compared to pyrazole derivatives with variations in substituents, which influence physicochemical properties and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Key Applications/Notes
[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol C₆H₈F₂N₂O 162.14 -CF₂H, -CH₃, -CH₂OH 2171313-69-0 Pharmaceutical intermediates
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O 188.23 -C₆H₅, -CH₃, -CH₂OH 499770-87-5 Research reagent
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol C₁₆H₁₅N₃O 265.31 -C₆H₄CH₃, -C₅H₄N, -CH₂OH MFCD05150714 Not specified
[3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methanol C₁₉H₁₆FNO₃ 341.34 -C₆H₃F, -C₁₀H₈O₂, -CH₂OH 618383-43-0 Synthetic intermediate

Key Observations :

  • Electron-Withdrawing Groups: The difluoromethyl (-CF₂H) group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol .
  • Aromatic vs.
  • Complex Ring Systems : The dihydrobenzodioxin-containing analog shows expanded π-conjugation, which may enhance binding affinity in biological systems .

Biological Activity

[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol, a compound within the pyrazole family, has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antioxidant activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C6H7F2N3O
  • Molecular Weight : 175.14 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Pyrazole Derivative A5.400.01344.56
Pyrazole Derivative B26.190.05524.80
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

2. Antioxidant Activity

The antioxidant properties of pyrazole compounds have been assessed using various assays, including the DPPH scavenging method. Compounds with similar structures have demonstrated promising antioxidant activity.

CompoundIC50 (μg/mL)
Pyrazole Derivative C4.67
Pyrazole Derivative D20.56
This compoundTBD

3. Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study published in MDPI reported that certain pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard treatments such as diclofenac sodium, highlighting their potential therapeutic applications in inflammatory diseases .
  • Antioxidant Activity Assessment : In a comparative study, novel pyrazole compounds were evaluated for their antioxidant capacity using DPPH assays, showing effective scavenging abilities and suggesting their use in oxidative stress-related conditions .
  • Synthesis and Biological Evaluation : A comprehensive review noted that pyrazole derivatives have been synthesized with varying substituents that influence their biological activities, emphasizing the importance of structural modifications in enhancing efficacy .

Q & A

Q. Table 1: Key Synthetic Intermediates and Analytical Data

IntermediateKey ¹H NMR Signals (δ, ppm)HRMS (m/z) [M+H]+
Pyrazole-4-carbonyl chloride3.85 (s, 3H, CH₃), 6.72 (t, 1H, CF₂H)195.0321
[Target methanol derivative]3.80 (s, 3H, CH₃), 4.55 (s, 2H, CH₂OH)179.0683

Advanced Question: How can researchers optimize reaction yields during the synthesis of pyrazole-4-carboxamide derivatives?

Methodological Answer:
Yield optimization requires addressing:

  • Reagent stoichiometry : Excess SOCl₂ (1.5–2.0 eq.) ensures complete conversion to acid chloride intermediates, minimizing unreacted starting material .
  • Temperature control : Slow addition of reagents under ice baths (−5°C to 0°C) prevents side reactions (e.g., over-chlorination) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate carboxamides, achieving >95% purity. Crystallization from ethanol/water (1:1) further enhances purity .

Basic Question: What spectroscopic and crystallographic techniques are used to resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., distinguishing pyrazole C-3 vs. C-4 substitution via HMBC correlations).
  • X-ray diffraction : Resolves bond lengths (e.g., C–F bonds in difluoromethyl group: ~1.35 Å) and torsional angles, confirming the planar pyrazole ring . SHELX software refines crystallographic data, with R-factor thresholds <0.05 for high confidence .

Advanced Question: How can crystallographic data discrepancies (e.g., twinning, disorder) be addressed during refinement?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twinned lattices. For example, refine twin laws (e.g., 180° rotation about [100]) and apply batch scale factors .
  • Disordered moieties : Partition disordered atoms (e.g., CF₂H groups) into multiple sites with occupancy factors summing to 1. Apply restraints (SIMU/DELU) to maintain chemically reasonable geometries .

Basic Question: What in vitro assays evaluate the antifungal activity of this compound?

Methodological Answer:

  • Microdilution assays : Determine minimum inhibitory concentrations (MIC) against Botrytis cinerea using potato dextrose agar (PDA) plates. Typical MIC values range from 12.5–25 µg/mL .
  • Mycelial growth inhibition : Measure radial growth reduction (%) at 50 ppm, comparing to fluconazole controls .

Q. Table 2: Antifungal Activity Data

StrainMIC (µg/mL)Mycelial Inhibition (%) at 50 ppm
Botrytis cinerea12.592.3
Fusarium oxysporum25.078.5

Advanced Question: How can molecular docking elucidate the mechanism of antifungal action?

Methodological Answer:

  • Target identification : Dock the compound into Botrytis CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. The difluoromethyl group forms hydrogen bonds with heme iron (binding affinity: −8.2 kcal/mol) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., ketoconazole) to confirm competitive inhibition. RMSD values <2.0 Å indicate reliable predictions .

Basic Question: What analytical methods quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water 60:40, 1.0 mL/min). Retention time: ~6.2 min (λ = 210 nm) .
  • LC-MS/MS : Employ ESI+ mode (m/z 179→123 transition) for trace quantification (LOQ: 0.1 ng/mL) .

Advanced Question: How can forced degradation studies (acid/base/oxidative) inform stability profiles?

Methodological Answer:

  • Acidic conditions (0.1 M HCl, 40°C) : Monitor hydrolysis via ¹H NMR (disappearance of CH₂OH peak at δ 4.55). Major degradant: pyrazole-4-carboxylic acid (confirmed by HRMS) .
  • Oxidative stress (3% H₂O₂) : LC-MS identifies sulfoxide derivatives (m/z 195.05), suggesting susceptibility to radical attack at the difluoromethyl group .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact (LD50 dermal: >2000 mg/kg) .
  • Ventilation : Use fume hoods during synthesis; vapor pressure is 0.002 mmHg at 25°C, limiting airborne exposure .

Advanced Question: How do structural modifications (e.g., replacing –CH₂OH with –COOR) impact bioactivity?

Methodological Answer:

  • Ester derivatives : Ethyl ester analogs (e.g., ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate) show reduced antifungal activity (MIC >50 µg/mL vs. 12.5 µg/mL for –CH₂OH), indicating the hydroxyl group’s role in target binding .
  • SAR analysis : Hydroxymethyl’s hydrogen-bonding capacity enhances interactions with CYP51’s hydrophobic pocket, whereas esters introduce steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
Reactant of Route 2
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.